4-((4,6-Dichloropyrimidin-2-yl)oxy)-3,5-dimethylbenzonitrile
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Overview
Description
4-((4,6-Dichloropyrimidin-2-yl)oxy)-3,5-dimethylbenzonitrile is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4,6-Dichloropyrimidin-2-yl)oxy)-3,5-dimethylbenzonitrile typically involves the reaction of 4,6-dichloropyrimidine with 3,5-dimethylbenzonitrile under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism where the pyrimidine ring is activated by the electron-withdrawing chlorine atoms, facilitating the nucleophilic attack by the benzonitrile derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
4-((4,6-Dichloropyrimidin-2-yl)oxy)-3,5-dimethylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups, potentially modifying the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, potentially enhancing the compound’s biological activity or altering its physical properties .
Scientific Research Applications
4-((4,6-Dichloropyrimidin-2-yl)oxy)-3,5-dimethylbenzonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in the treatment of various diseases, particularly those involving abnormal cell growth and proliferation.
Mechanism of Action
The mechanism of action of 4-((4,6-Dichloropyrimidin-2-yl)oxy)-3,5-dimethylbenzonitrile involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloropyrimidine: A precursor in the synthesis of various pyrimidine derivatives, known for its reactivity and versatility in chemical reactions.
3,5-Dimethylbenzonitrile: Another precursor used in the synthesis of complex organic molecules, valued for its stability and ease of handling.
Uniqueness
4-((4,6-Dichloropyrimidin-2-yl)oxy)-3,5-dimethylbenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H9Cl2N3O |
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Molecular Weight |
294.13 g/mol |
IUPAC Name |
4-(4,6-dichloropyrimidin-2-yl)oxy-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C13H9Cl2N3O/c1-7-3-9(6-16)4-8(2)12(7)19-13-17-10(14)5-11(15)18-13/h3-5H,1-2H3 |
InChI Key |
FEKIEGJOOPMUMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=CC(=N2)Cl)Cl)C)C#N |
Origin of Product |
United States |
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